molecular formula C13H18O4 B2516387 Diethyl 2-allyl-2-(prop-2-ynyl)malonate CAS No. 101268-55-7

Diethyl 2-allyl-2-(prop-2-ynyl)malonate

Cat. No. B2516387
CAS RN: 101268-55-7
M. Wt: 238.283
InChI Key: WTLVSRZNPGZLSM-UHFFFAOYSA-N
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Description

Diethyl 2-allyl-2-(prop-2-ynyl)malonate is a compound that can be derived from diethyl malonate, a substance that has been extensively studied for its reactivity and utility in organic synthesis. The compound itself does not appear directly in the provided papers, but its synthesis and properties can be inferred from related research on diethyl malonate derivatives.

Synthesis Analysis

The synthesis of diethyl malonate derivatives has been explored through various methods. For example, a copper-catalyzed arylation method has been developed to synthesize alpha-aryl malonates from diethyl malonate, which could potentially be adapted for the synthesis of diethyl 2-allyl-2-(prop-2-ynyl)malonate . Additionally, the allylation of stable enolates derived from diethyl malonate has been investigated, indicating that diethyl malonate can be functionalized with allyl groups under nickel catalysis . These methods suggest that diethyl 2-allyl-2-(prop-2-ynyl)malonate could be synthesized by first introducing an allyl group and then a prop-2-ynyl group to the diethyl malonate backbone.

Molecular Structure Analysis

The molecular structure of diethyl malonate derivatives can be complex, as evidenced by studies on the crystal structure of related compounds. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate exhibit different crystal systems and hydrogen bonding patterns due to regioisomerism . Similarly, diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate has been characterized by its crystal structure, which shows strong conjugating effects and specific intermolecular interactions . These findings highlight the importance of molecular structure analysis in understanding the properties of diethyl malonate derivatives.

Chemical Reactions Analysis

Diethyl malonate is a versatile reactant that can undergo various chemical reactions. The synthesis of diethyl 2-(2-chloronicotinoyl)malonate, for example, demonstrates the reactivity of diethyl malonate with chloronicotinic acid to produce nitrogen-containing carboxylic acids, which are important intermediates in the synthesis of small molecule anticancer drugs . This reactivity could be relevant for the synthesis of diethyl 2-allyl-2-(prop-2-ynyl)malonate, as it suggests that diethyl malonate can be functionalized with different substituents to obtain desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl malonate and its derivatives have been studied in various contexts. The excess molar enthalpies of diethyl malonate with different solvents have been measured, providing insight into its thermodynamic behavior . Additionally, the formation of exciplexes by diethyl malonate derivatives in a polymer matrix has been observed, indicating potential applications in materials science . These studies contribute to a comprehensive understanding of the physical and chemical properties of diethyl malonate derivatives, which would be relevant for diethyl 2-allyl-2-(prop-2-ynyl)malonate as well.

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Diethyl 2-allyl-2-(prop-2-ynyl)malonate can be substituted with malonates and amines in the presence of palladium(0) catalyst, with high regio- and stereoselectivity, demonstrating significant synthetic utility in sequential amination-amination and alkylation-amination reactions (Tanigawa, Nishimura, Kawasaki, & Murahashi, 1982).

Organic Synthesis

  • It is involved in the allylation of stable enolates derived from diethyl malonate under nickel catalysis, with a focus on the influence of ligands, solvents, and temperature (Alvarez, Cuvigny, & Julia, 1988).
  • In reactions with allylic 1,1-diol diacetates under the catalysis of Pd(PPh3)4, sodium diethyl malonate forms products with high regioselectivity, demonstrating its potential in producing unique reaction products (Lu & Huang, 1984).

Synthesis of Amino Acids

  • This compound has been used in the preparation of allenic amino-acids from allenic bromides, highlighting its versatility in the synthesis of biologically relevant molecules (Black & Landor, 1968).

Green Chemistry Applications

  • Organic carbonates, such as propylene and diethyl carbonate, have been employed in palladium-catalyzed asymmetric allylic substitution reactions involving diethyl malonate, demonstrating environmentally friendly solvent alternatives (Schäffner, Holz, Verevkin, & Börner, 2008).

Phase-Transfer Catalysis

  • In phase-transfer conditions, diethyl (alkyl)-malonates show varied product compositions when subjected to Pd-catalyzed allylation, indicating the compound's role in complex organic reactions (Vasil’ev, Lyubimov, Serebryakov, Davankov, Struchkova, & Zlotin, 2010).

Novel Synthesis Methods

  • This compound has been utilized in a novel synthesis method for allyl and prop-2-ynyl selenides, indicating its versatility in creating various chemical structures (Liao, Bao, & Zhang, 1998).

properties

IUPAC Name

diethyl 2-prop-2-enyl-2-prop-2-ynylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h1,6H,2,7-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVSRZNPGZLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=C)(CC#C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (60%, 0.480 g) was added to a cold (0° C.) solution of diethyl 2-allylmalonate (2.002 g) in DMF (10 mL) and the mixture was allowed to warm to rt over 30 min. Then a solution of 3-bromoprop-1-yne (1.487 g) in DMF (3 mL) was added dropwise at 0° C. and the mixture was allowed to warm to rt and stirred at rt overnight. The reaction mixture was diluted with ether and then quenched with sat. NH4Cl, washed with water, brine and dried (Na2SO4). The crude product was purified by silica gel FCC (1:1 DCM-hexane) to afford diethyl 2-allyl-2-(prop-2-ynyl)malonate as a clear oil.
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
2.002 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.487 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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